6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine
CAS No.: 63185-80-8
Cat. No.: VC17327517
Molecular Formula: C18H15Cl2N3
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63185-80-8 |
|---|---|
| Molecular Formula | C18H15Cl2N3 |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | 6-(3,4-dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C18H15Cl2N3/c19-15-7-6-14(12-16(15)20)17-8-9-18(23-22-17)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23) |
| Standard InChI Key | OVWSAMZCHMZFJS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine features a pyridazine core substituted at position 6 with a 3,4-dichlorophenyl group and at position 3 with an N-(2-phenylethyl)amine moiety. The dichlorophenyl group enhances lipophilicity and electronic stability, while the phenylethyl side chain may influence steric interactions and bioavailability.
Key Inferred Properties:
The presence of two chlorine atoms on the phenyl ring increases electronegativity, potentially enhancing binding affinity to hydrophobic protein pockets. The N-(2-phenylethyl) group introduces conformational flexibility, which may aid in target engagement .
Synthesis and Manufacturing
While no direct synthesis protocol for 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine is documented, plausible routes can be extrapolated from related pyridazine derivatives:
Proposed Synthetic Pathway:
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Pyridazine Core Formation:
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Introduction of 3,4-Dichlorophenyl Group:
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N-Alkylation with 2-Phenylethyl Bromide:
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Reaction of the intermediate amine with 2-phenylethyl bromide in dimethylformamide (DMF) at 80°C for 12–24 hours.
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Critical Reaction Conditions:
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Solvents: DMF or dimethyl sulfoxide (DMSO) for alkylation steps.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Yield optimization would require careful control of stoichiometry and temperature, as demonstrated in the synthesis of analogous compounds .
Future Research Directions
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Activity Profiling: Screen against fungal pathogens (e.g., Botrytis cinerea) and neurological targets (e.g., DAAO) to validate hypothesized applications .
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SAR Studies: Modify the phenylethyl chain length or dichlorophenyl substitution pattern to optimize potency and selectivity.
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Pharmacokinetic Analysis: Assess bioavailability, metabolic stability, and clearance using in vitro models (e.g., liver microsomes).
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